

# An In-Depth Technical Guide to the Spectroscopic Data of Chlorotriethylsilane

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Compound of Interest		
Compound Name:	Chlorotriethylsilane	
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This guide provides a comprehensive overview of the spectroscopic data for **chlorotriethylsilane**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **chlorotriethylsilane**, providing a quantitative reference for its structural characterization.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.98	Quartet	6H	-Si-CH₂-CH₃
~0.65	Triplet	9Н	-Si-CH₂-CH₃

Table 2: 13C NMR Spectroscopic Data



Chemical Shift (ppm)	Assignment
~7.5	-Si-CH <sub>2</sub> -CH <sub>3</sub>
~6.8	-Si-CH₂-CH₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment	
2955	C-H stretch (asymmetric)	
2875	C-H stretch (symmetric)	
1460	C-H bend (methylene)	
1380	C-H bend (methyl)	
1240	Si-CH <sub>2</sub> wag	
~1015	Si-C stretch	
~730	Si-C stretch	
~550	Si-Cl stretch	

Table 4: Mass Spectrometry (MS) Data[1][2]

m/z	Relative Intensity (%)	Assignment
121	100	[M-C <sub>2</sub> H₅] <sup>+</sup>
93	~71	[Si(C₂H₅)₂H]+
123	~37	Isotopic peak of [M-C <sub>2</sub> H <sub>5</sub> ]+
65	~14	[Si(C <sub>2</sub> H <sub>5</sub> )H <sub>2</sub> ] <sup>+</sup>
95	~26	Isotopic peak of [Si(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> H] <sup>+</sup>

## **Experimental Protocols**



The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **chlorotriethylsilane** is prepared in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube.[3] <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a Bruker 600 MHz instrument.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Data processing involves Fourier transformation of the free induction decay (FID) signal.

#### 2.2 Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like **chlorotriethylsilane**, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). A background spectrum is first recorded and subsequently subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

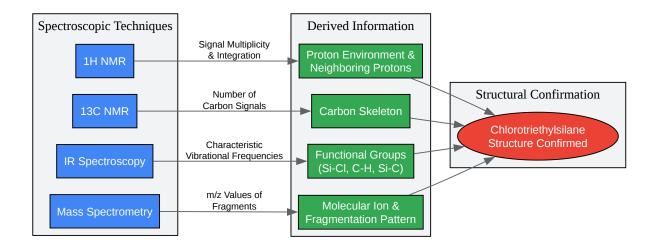
#### 2.3 Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

## **Visualization of Spectroscopic Data Interpretation**

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are used in conjunction to confirm the structure of **chlorotriethylsilane**.





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Caption: Workflow of structural elucidation for **Chlorotriethylsilane**.

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## References

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